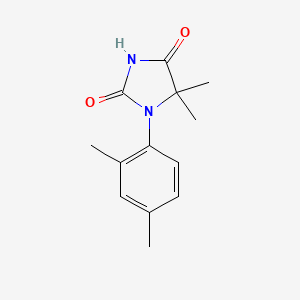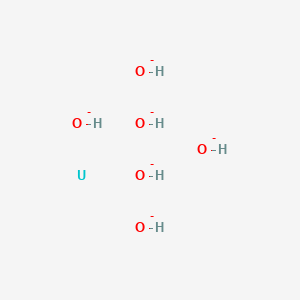
Uranium;hexahydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Uranium hexahydroxide can be synthesized through the hydrolysis of uranium hexafluoride (UF₆). The reaction involves the exposure of UF₆ to water vapor, resulting in the formation of uranyl fluoride (UO₂F₂) and hydrofluoric acid (HF) . The uranyl fluoride can then be further hydrolyzed to form uranium hexahydroxide: [ \text{UF}_6 + 2\text{H}_2\text{O} \rightarrow \text{UO}_2\text{F}_2 + 4\text{HF} ] [ \text{UO}_2\text{F}_2 + 2\text{H}_2\text{O} \rightarrow \text{UO}_2(\text{OH})_2 + 2\text{HF} ]
Industrial Production Methods: Industrial production of uranium hexahydroxide often involves the precipitation of uranyl hydroxide hydrate from oxidized uranium liquors. This process is typically carried out near neutral pH conditions . The resulting yellowcake is then processed further for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Uranium hexahydroxide undergoes several types of chemical reactions, including:
Oxidation: Uranium in uranium hexahydroxide can be oxidized to form higher oxidation state compounds.
Reduction: Strong reducing agents can reduce uranium hexahydroxide to lower oxidation state compounds.
Substitution: Uranium hexahydroxide can undergo substitution reactions with various ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Zinc or other strong reducing agents.
Substitution: Various ligands such as carbonate, hydroxide, and hexacyanoferrate.
Major Products:
Oxidation: Formation of uranyl ions (UO₂²⁺).
Reduction: Formation of uranium(IV) compounds.
Substitution: Formation of uranyl carbonate, uranyl hydroxide, and uranyl hexacyanoferrate.
Applications De Recherche Scientifique
Uranium hexahydroxide has a wide range of applications in scientific research, including:
Biology: Studied for its interactions with biological molecules and potential effects on living organisms.
Medicine: Investigated for its potential use in radiopharmaceuticals and cancer treatment.
Mécanisme D'action
The mechanism by which uranium hexahydroxide exerts its effects involves the formation of uranyl ions (UO₂²⁺), which can interact with various molecular targets. These interactions often involve coordination with oxygen and nitrogen atoms in biological molecules, leading to potential disruptions in cellular processes . The pathways involved include the formation of reactive oxygen species and the induction of oxidative stress .
Comparaison Avec Des Composés Similaires
Uranium Dioxide (UO₂): Commonly used as nuclear reactor fuel.
Uranium Trioxide (UO₃): Used in the preparation of uranium oxide fuels.
Uranium Tetrafluoride (UF₄): Intermediate in the production of uranium hexafluoride.
Uniqueness: Uranium hexahydroxide is unique due to its specific chemical structure and reactivity. Unlike uranium dioxide and uranium trioxide, which are primarily used in solid-state applications, uranium hexahydroxide is often used in aqueous solutions and has distinct coordination chemistry .
Propriétés
Numéro CAS |
53321-74-7 |
|---|---|
Formule moléculaire |
H6O6U-6 |
Poids moléculaire |
340.07 g/mol |
Nom IUPAC |
uranium;hexahydroxide |
InChI |
InChI=1S/6H2O.U/h6*1H2;/p-6 |
Clé InChI |
GRIIDVYFXJDBFJ-UHFFFAOYSA-H |
SMILES canonique |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[U] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


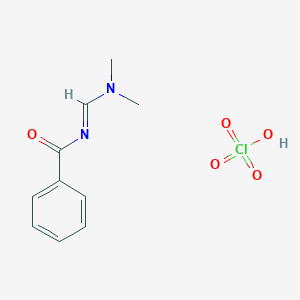
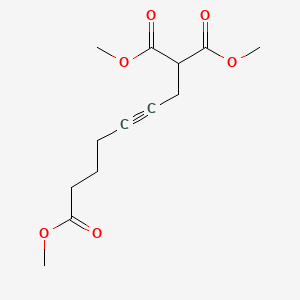
![1-Chloro-2-[(4-methoxyphenyl)methyl]benzene](/img/structure/B14634129.png)

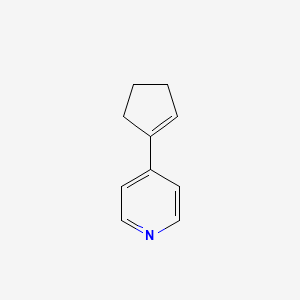
![1-[4-(3-Hydroxyphenyl)-1-octylpiperidin-4-YL]propan-1-one](/img/structure/B14634138.png)
![dimethyl (2S)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanedioate](/img/structure/B14634144.png)


![N~2~-[4-(Benzenesulfonyl)phenyl]-N~4~-phenyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B14634173.png)



